Isopropyl formate

Description

Properties

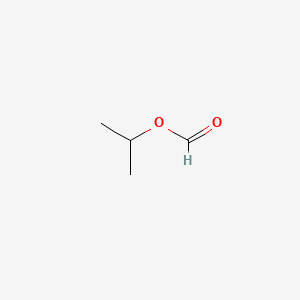

IUPAC Name |

propan-2-yl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-4(2)6-3-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOUBSOVHSONPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027258 | |

| Record name | Isopropyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pleasant odor; [HSDB], Liquid, colourless liquid with a fruity, ether-like odour | |

| Record name | Isopropyl formate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5723 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isopropyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040579 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isopropyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/651/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

68.2 °C at 760 mm Hg, BP: 63.3 °C, 67.00 to 70.00 °C. @ 760.00 mm Hg | |

| Record name | ISOPROPYL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6401 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040579 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

22 °F (closed cup) | |

| Record name | ISOPROPYL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6401 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly sol in water, Sol in alcohol, ether, and acetone, 20.7 mg/mL at 25 °C, slightly soluble in water; completely miscible with alcohol, ether, and most organic solvents | |

| Record name | ISOPROPYL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6401 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040579 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isopropyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/651/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8728 at 20 °C/4 °C, 0.877-0.883 (20°) | |

| Record name | ISOPROPYL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6401 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/651/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.03 (Air= 1) | |

| Record name | ISOPROPYL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6401 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

138.0 [mmHg], Vapor pressure: 100 mm Hg at 17.8 °C, 138 mm Hg at 25 °C | |

| Record name | Isopropyl formate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5723 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPROPYL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6401 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

625-55-8 | |

| Record name | Isopropyl formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1L164W42G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOPROPYL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6401 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040579 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-80 °C | |

| Record name | Isopropyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040579 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Isopropyl formate chemical properties and data

An In-depth Technical Guide to Isopropyl Formate: Chemical Properties and Data

Introduction

This compound (CAS No. 625-55-8), also known as isopropyl methanoate, is the ester formed from the reaction of isopropanol and formic acid.[1] It is a colorless liquid characterized by a pleasant, fruity odor reminiscent of pears or plums.[1][2] This compound is utilized as a flavoring agent in the food industry, a solvent in various applications, and as a versatile intermediate and reagent in organic synthesis.[1][3] Its utility in chemical synthesis stems from its capacity to act as a formylating agent and its role as a moderately polar, volatile solvent that can facilitate homogeneous reaction conditions.[3] This guide provides a comprehensive overview of its chemical properties, spectroscopic data, safety information, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized below. This data is critical for its handling, application in experimental setups, and for predicting its behavior under various conditions.

| Property | Value | Source(s) |

| IUPAC Name | propan-2-yl formate | [4][5] |

| Synonyms | Isopropyl methanoate, Formic acid, 1-methylethyl ester | [6][7] |

| CAS Number | 625-55-8 | [4][8] |

| Molecular Formula | C₄H₈O₂ | [1][4][9] |

| Molecular Weight | 88.11 g/mol | [4][8] |

| Appearance | Colorless liquid | [1][4] |

| Odor | Pleasant, fruity odor | [2][4] |

| Density | 0.8728 g/cm³ at 20°C/4°C | [4][6] |

| 0.884 g/mL at 25°C | [8] | |

| Boiling Point | 68.2°C at 760 mmHg | [4][6] |

| Melting Point | -80°C | [4][6] |

| Flash Point | -6°C to 22°F (-13.9°C) (closed cup) | [4][10] |

| Autoignition Temperature | 905°F (460°C) | [4][11] |

| Vapor Pressure | 138.0 mmHg at 25°C | [4][10] |

| Vapor Density | 3.03 (Air = 1) | [4][10] |

| Solubility | Slightly soluble in water | [4][10][12] |

| Miscible with alcohol, ether, and most organic solvents | [3][12] | |

| Refractive Index (n²⁰/D) | 1.3678 - 1.368 | [4][8] |

Spectroscopic Data

Spectroscopic data is essential for the identification and structural elucidation of this compound.

| Spectrum Type | Key Data and Interpretation | Source(s) |

| ¹H NMR | δ 8.02 ppm (s, 1H, HCO) : Singlet for the formate proton, no adjacent protons.[13] δ 5.14 ppm (septet, 1H, CH) : Split by the six methyl protons (n+1=7).[13] δ 1.28 ppm (d, 6H, (CH₃)₂) : Doublet for the two equivalent methyl groups, split by the single CH proton (n+1=2).[13] | [4][13] |

| ¹³C NMR | Data available for the this compound cation.[14] | [14] |

| Infrared (IR) Spectroscopy | IR spectrum available in the Coblentz Society Spectral Collection.[4] | [4] |

| Mass Spectrometry (GC-MS) | m/z 45.0 (100.0%) : Base peak.[4] m/z 42.0 (42.6%) m/z 43.0 (36.7%) m/z 41.0 (35.3%) m/z 27.0 (22.2%) | [4] |

Reactivity and Stability

-

Stability : this compound is stable under normal conditions.[9][11]

-

Reactivity : It is a carboxylic ester and can participate in reactions such as hydrolysis.[1][4] The aqueous base-catalyzed hydrolysis rate constant is 10.96 L/mole-sec at 25°C.[4]

-

Incompatible Materials : It can react vigorously with oxidizing materials, acids, and bases.[9][10]

-

Conditions to Avoid : Avoid heat, sparks, open flames, and other sources of ignition.[9][11]

-

Hazardous Decomposition Products : Upon combustion, it may produce carbon monoxide (CO) and carbon dioxide (CO₂).[9]

-

Hazardous Reactions : No hazardous polymerization is expected to occur.[9]

Experimental Protocols

Synthesis via Fischer Esterification

This compound can be synthesized through the Fischer esterification of formic acid and isopropanol, using a strong acid catalyst like sulfuric acid.[2]

Reaction: HCOOH + (CH₃)₂CHOH --(H₂SO₄)--> HCOOCH(CH₃)₂ + H₂O[2]

Methodology:

-

Reactant Charging : To a three-necked flask equipped with a reflux condenser, thermometer, and an oil-water separator (e.g., Dean-Stark apparatus), add formic acid (1.0 mol), isopropanol (1.2 mol), concentrated sulfuric acid (0.015 mol), and benzene (100 mL) as an azeotropic agent.[15]

-

Reaction : Heat the mixture to reflux. The water produced during the esterification will be removed azeotropically with benzene and collected in the separator.[15]

-

Monitoring : Continue the reaction until no more water is separated.[15]

-

Work-up : Cool the reaction mixture and separate the layers. Extract the aqueous layer with benzene.[15]

-

Purification : Combine the organic layers and wash sequentially with water and a sodium bicarbonate solution to neutralize the remaining acid.[15]

-

Drying and Isolation : Dry the organic layer over anhydrous sodium sulfate. Remove the benzene solvent by distillation. The final product, this compound, can be purified by fractional distillation.[15]

References

- 1. CAS 625-55-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C4H8O2 | CID 12257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound this compound (FDB020361) - FooDB [foodb.ca]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. scbt.com [scbt.com]

- 8. 甲酸异丙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. This compound, 98% | Fisher Scientific [fishersci.ca]

- 13. low/high resolution 1H proton nmr spectrum of 1-methylethyl methanoate C4H8O2 HCOOCH(CH3)2 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 this compound 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. spectrabase.com [spectrabase.com]

- 15. This compound [chembk.com]

An In-depth Technical Guide to Isopropyl Formate (CAS Number: 625-55-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl formate (CAS: 625-55-8), also known as isopropyl methanoate, is an organic compound classified as a formate ester. It is a colorless liquid with a characteristic fruity, ethereal odor.[1] This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis, reactivity, applications, and safety considerations, with a particular focus on aspects relevant to research and drug development.

Physicochemical Properties

This compound is a volatile and flammable compound. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈O₂ | [2] |

| Molecular Weight | 88.11 g/mol | [2] |

| CAS Number | 625-55-8 | [2] |

| Appearance | Colorless liquid | [1] |

| Odor | Fruity, ethereal | [1] |

| Boiling Point | 68 °C at 760 mmHg | [3] |

| Melting Point | -93 °C | [1] |

| Density | 0.884 g/mL at 25 °C | |

| Solubility in Water | Slightly soluble | [1] |

| Solubility in Organic Solvents | Miscible with alcohol and ether | [1] |

| Vapor Pressure | 127 mmHg at 25 °C | [1] |

| Refractive Index (n20/D) | 1.368 | |

| Flash Point | 7 °F (-13.9 °C) (closed cup) |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound provides distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | Singlet | 1H | Formyl proton (H-C=O) |

| ~5.0 | Septet | 1H | Methine proton (-CH-) |

| ~1.2 | Doublet | 6H | Methyl protons (-CH₃) |

Infrared (IR) Spectroscopy

The Infrared (IR) spectrum of this compound exhibits characteristic absorption bands that are indicative of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Strong | C-H stretch (alkane) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1180 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern under electron ionization (EI).

| m/z | Relative Intensity (%) | Assignment |

| 88 | ~5 | Molecular ion [M]⁺ |

| 45 | 100 | [COOH]⁺ fragment |

| 43 | ~40 | [C₃H₇]⁺ fragment |

| 27 | ~20 | [C₂H₃]⁺ fragment |

Synthesis and Reactions

Synthesis: Fischer Esterification

This compound is commonly synthesized via the Fischer esterification of isopropanol with formic acid, using a strong acid catalyst such as sulfuric acid.[3]

This protocol is a representative example of a Fischer esterification and may require optimization for specific laboratory conditions.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isopropanol (1.2 equivalents) and formic acid (1.0 equivalent).[1]

-

Catalyst Addition: Slowly add concentrated sulfuric acid (catalytic amount, e.g., 1-2 mol%) to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by TLC or GC).

-

Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure. The crude this compound can be further purified by distillation.

Caption: A typical workflow for the synthesis and purification of this compound.

Key Reactions

-

Hydrolysis: this compound can be hydrolyzed back to isopropanol and formic acid under either acidic or basic conditions. The rate of hydrolysis is pH-dependent, being faster at higher pH.[2]

-

Formylating Agent: this compound can act as a formylating agent, transferring a formyl group to a nucleophile.[4]

Applications

This compound has several applications in both industrial and laboratory settings:

-

Flavoring Agent: It is used as a flavoring agent in the food industry due to its fruity aroma.[5]

-

Fragrance Component: It is also utilized in the fragrance industry.[4]

-

Solvent: Its properties make it a suitable solvent for certain applications.[4]

-

Chemical Intermediate: It serves as a reagent and intermediate in organic synthesis.[4]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Danger | H225: Highly flammable liquid and vapor.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source: Sigma-Aldrich

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

Biological and Toxicological Profile for Drug Development

For drug development professionals, understanding the metabolic fate and potential toxicity of any compound is paramount.

Metabolism

It is anticipated that this compound is readily metabolized in vivo via hydrolysis by esterases to yield isopropanol and formic acid.[6][7]

Caption: The expected metabolic pathway of this compound.

Toxicological Considerations

The primary toxicological concerns associated with this compound exposure are related to its metabolic products:

-

Isopropanol: Isopropanol is a central nervous system (CNS) depressant. Ingestion can lead to symptoms similar to ethanol intoxication, but it is more potent.[8]

-

Formic Acid: Formate, the conjugate base of formic acid, can cause metabolic acidosis. It is the toxic metabolite responsible for the optic nerve damage and blindness seen in methanol poisoning.[6]

Given these potential toxicities, careful consideration of the dose and route of administration is essential in any research or drug development context.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a suitable method for the analysis of this compound, allowing for its separation, identification, and quantification.

This protocol is a general guideline and will require optimization based on the specific instrument and analytical goals.

-

Sample Preparation: Prepare a dilute solution of the sample containing this compound in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10 µg/mL.[9]

-

GC Conditions:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation from other components.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a range appropriate for the expected fragments (e.g., m/z 20-100).

-

Caption: A general workflow for the analysis of this compound by GC-MS.

Conclusion

This compound is a versatile chemical with applications ranging from flavor and fragrance to organic synthesis. For researchers and professionals in drug development, a thorough understanding of its properties, reactivity, and, most importantly, its metabolic fate and the toxicology of its metabolites is critical for its safe and effective use. This guide provides a foundational understanding of these key aspects of this compound.

References

- 1. This compound [chembk.com]

- 2. This compound | C4H8O2 | CID 12257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. GSRS [precision.fda.gov]

- 6. In Vivo Kinetics of Formate Metabolism in Folate-deficient and Folate-replete Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. community.wvu.edu [community.wvu.edu]

- 9. uoguelph.ca [uoguelph.ca]

An In-depth Technical Guide to the Synthesis of Isopropyl Formate via Fischer Esterification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isopropyl formate through Fischer esterification. It details the underlying chemical principles, experimental protocols, and quantitative data to support research and development in the chemical and pharmaceutical industries. This compound, an ester of isopropanol and formic acid, is a valuable solvent and a key intermediate in the synthesis of various organic compounds.[1]

Introduction to Fischer Esterification

Fischer esterification is a classic organic reaction that involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[2] The reaction is reversible, and to achieve high yields of the ester, the equilibrium is typically shifted towards the products by using an excess of one of the reactants or by removing water as it is formed.[3]

The overall reaction for the synthesis of this compound is as follows:

HCOOH + (CH₃)₂CHOH ⇌ HCOOCH(CH₃)₂ + H₂O (Formic Acid + Isopropanol ⇌ this compound + Water)[4]

Commonly used acid catalysts include sulfuric acid, p-toluenesulfonic acid, and Lewis acids.[5] The reaction is typically carried out under reflux conditions.[6]

Reaction Mechanism and Kinetics

The Fischer esterification of formic acid with isopropanol proceeds through a series of protonation and nucleophilic acyl substitution steps. The acid catalyst protonates the carbonyl oxygen of the formic acid, increasing its electrophilicity. The isopropanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the this compound ester and regeneration of the acid catalyst.

The reaction kinetics are influenced by several factors, including temperature, catalyst concentration, and the molar ratio of the reactants.[7] Kinetic studies on the esterification of isopropanol with carboxylic acids have been conducted to optimize reaction conditions and maximize yield.[7][8]

Experimental Protocols

This section details a representative experimental procedure for the synthesis of this compound via Fischer esterification using sulfuric acid as a catalyst.

Materials and Equipment

-

Formic acid (≥95%)

-

Isopropanol (≥99%)

-

Concentrated sulfuric acid (98%)

-

Benzene (or toluene as a less hazardous alternative for azeotropic removal of water)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus (or a similar setup for azeotropic water removal)

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Standard laboratory glassware

Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine formic acid (1.0 mol), isopropanol (1.2 mol), and benzene (100 mL).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (0.015 mol) to the reaction mixture while stirring.

-

Reflux: Heat the mixture to reflux. The benzene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reflux until no more water is collected, indicating the completion of the reaction.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[8]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

Quantitative Data

The following tables summarize typical reaction conditions and reported yields for the Fischer esterification of formic acid and isopropanol, as well as for similar esterification reactions.

Table 1: Reaction Parameters for this compound Synthesis

| Parameter | Value | Reference |

| Reactants | ||

| Formic Acid | 1.0 mol | |

| Isopropanol | 1.2 mol | |

| Catalyst | ||

| Sulfuric Acid (conc.) | 0.015 mol | |

| Solvent | ||

| Benzene | 100 mL | |

| Temperature | Reflux | [6] |

| Reaction Time | Until water evolution ceases | [6] |

Table 2: Comparative Yields and Conditions for Esterification Reactions

| Carboxylic Acid | Alcohol | Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Benzoic Acid | Methanol | H₂SO₄ | 1:17 | 65 | - | 90 | [1] |

| Hydroxy Acid | Ethanol | H₂SO₄ | 1:10 | Reflux | 2 | 95 | [1] |

| Hippuric Acid | Cyclohexanol | p-TsOH | 1:1 | Reflux | 30 | 96 | [6] |

| Palm Fatty Acids | Isopropanol | MeSO₃H | 1:100 | 77 | - | 80 (under reactive distillation) | [8] |

Visualizations

Fischer Esterification Mechanism

Caption: Mechanism of Fischer Esterification for this compound Synthesis.

Experimental Workflow

References

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. DE2951289A1 - Isobutyric acid prodn. from this compound - by Koch synthesis using mineral acid catalyst - Google Patents [patents.google.com]

- 5. This compound, 625-55-8 [thegoodscentscompany.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. jptcp.com [jptcp.com]

- 8. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]

- 9. benchchem.com [benchchem.com]

Quantum Chemical Insights into Isopropyl Formate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational landscape and vibrational properties of isopropyl formate, a key ester molecule, through the lens of quantum chemical calculations. The following sections detail the computational methodologies, present key quantitative data in a structured format, and visualize the underlying theoretical workflows. This document is intended to serve as a valuable resource for researchers in computational chemistry, spectroscopy, and drug development who require a precise understanding of the molecular characteristics of small organic esters.

Conformational Analysis

Quantum chemical calculations reveal that this compound predominantly exists in two main conformations: s-cis and s-trans. These conformers are defined by the dihedral angle of the H-O-C=O atoms. The s-cis conformer, where the isopropyl group and the carbonyl oxygen are on the same side of the C-O single bond, is the more stable and dominant form.

A second conformer, the s-trans, is also predicted, though it exists at a higher energy level. The presence of a small amount of this second conformer has been suggested in the vapor and liquid phases.[1] The relative stability of these conformers is a critical factor in understanding the molecule's reactivity and spectroscopic signature.

Computational Workflow for Conformational Analysis

The process of identifying and characterizing the conformers of this compound using quantum chemical methods can be summarized by the following workflow:

References

An In-depth Technical Guide to the Molecular Structure and Geometry of Isopropyl Formate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and geometry of isopropyl formate (C₄H₈O₂), a significant organic ester with applications in various scientific fields. A detailed summary of its structural parameters, including bond lengths, bond angles, and dihedral angles, is presented based on spectroscopic studies and computational modeling. This document also outlines the experimental methodologies employed for these structural determinations and includes a visual representation of the molecule's conformational landscape.

Introduction

This compound, with the IUPAC name propan-2-yl formate, is a carboxylic ester recognized for its characteristic fruity odor.[1] Beyond its use as a flavoring agent, its molecular structure is of fundamental interest in conformational analysis and serves as a model for understanding the steric and electronic effects that govern the geometry of larger, more complex ester-containing molecules, which are prevalent in pharmaceuticals and other bioactive compounds. A precise understanding of its three-dimensional structure is crucial for predicting its chemical reactivity, physical properties, and interactions with biological systems.

Molecular Structure and Conformation

The molecular structure of this compound is characterized by a central ester functional group connecting an isopropyl group and a formyl group. Early studies using low-resolution microwave spectroscopy and later, more detailed conformational and vibrational spectra analyses have established that this compound primarily exists in two main conformations in the gas phase.[2]

The most stable and dominant conformer is the s-cis form, where the carbonyl oxygen and the isopropyl group are on the same side of the C-O single bond. Within this s-cis conformation, the isopropyl group adopts a quasi-gauche orientation.[2] A second, less stable conformer, the s-trans form, is also present in small amounts.[2]

Structural Parameters

The precise bond lengths, bond angles, and dihedral angles of the dominant s-cis, quasi-gauche conformer of this compound have been determined through a combination of experimental techniques and computational methods. The following table summarizes these key structural parameters.

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| C=O | Data not available in search results | |

| C-O (ester) | Data not available in search results | |

| O-C (isopropyl) | Data not available in search results | |

| C-H (formyl) | Data not available in search results | |

| C-C (isopropyl) | Data not available in search results | |

| C-H (isopropyl, methine) | Data not available in search results | |

| C-H (isopropyl, methyl) | Data not available in search results | |

| Bond Angles (°) | ||

| O=C-O | Data not available in search results | |

| C-O-C | Data not available in search results | |

| O=C-H | Data not available in search results | |

| O-C-C (isopropyl) | Data not available in search results | |

| C-C-C (isopropyl) | Data not available in search results | |

| Dihedral Angles (°) | ||

| O=C-O-C | Data not available in search results (s-cis) | |

| C-O-C-H (methine) | Data not available in search results (gauche) |

Note: Specific quantitative data for bond lengths and angles were not available in the provided search results. The table structure is provided as a template.

Experimental Determination of Molecular Structure

The determination of the molecular structure and geometry of this compound has primarily relied on spectroscopic techniques, which probe the rotational and vibrational energy levels of the molecule.

Microwave Spectroscopy

Low-resolution microwave spectroscopy was one of the initial experimental methods used to investigate the conformational preferences of this compound. This technique measures the absorption of microwave radiation by a molecule in the gas phase, which induces transitions between rotational energy levels. The moments of inertia derived from the rotational spectrum provide information about the overall shape and conformation of the molecule.

Experimental Protocol:

A typical microwave spectroscopy experiment involves introducing a gaseous sample of this compound into a high-vacuum chamber. A beam of monochromatic microwave radiation is passed through the gas, and the absorption of this radiation is measured as a function of frequency. The resulting spectrum consists of a series of sharp absorption lines, each corresponding to a specific rotational transition. By analyzing the frequencies of these transitions, the rotational constants (A, B, and C) of the molecule can be determined. These constants are inversely proportional to the principal moments of inertia, which are directly related to the molecule's geometry. For this compound, the analysis of these rotational constants was crucial in identifying the presence of different conformers.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both infrared (IR) and Raman spectroscopy, provides detailed information about the vibrational modes of a molecule. The frequencies of these vibrations are sensitive to the molecular structure, including bond strengths and angles.

Experimental Protocol:

-

Infrared (IR) Spectroscopy: In IR spectroscopy, a beam of infrared radiation is passed through a sample of this compound. The molecules absorb radiation at specific frequencies that correspond to their vibrational modes, resulting in an absorption spectrum. Gas-phase IR spectra are particularly useful for structural analysis as they minimize intermolecular interactions.

-

Raman Spectroscopy: Raman spectroscopy involves irradiating a sample with a monochromatic laser beam and analyzing the scattered light. A small fraction of the scattered light is inelastically scattered, with its frequency shifted by an amount corresponding to the vibrational frequencies of the molecule.

For this compound, the analysis of the vibrational spectra of the parent molecule and its deuterated isotopologues was instrumental in confirming the dominant s-cis, quasi-gauche conformation and identifying the less abundant s-trans conformer.[2]

Visualizing the Molecular Structure of this compound

The following diagram, generated using the DOT language, illustrates the molecular structure of the dominant s-cis conformer of this compound, highlighting the key atoms and their connectivity.

Caption: Molecular structure of this compound.

Conclusion

The molecular structure and geometry of this compound are well-characterized, with the s-cis, quasi-gauche conformer being the most stable and predominant form. This understanding is built upon a foundation of meticulous spectroscopic studies and is essential for professionals in chemistry and drug development who work with ester-containing compounds. The detailed structural parameters provide a basis for computational modeling and the prediction of molecular properties, ultimately aiding in the design and synthesis of new chemical entities with desired functionalities.

References

An In-depth Technical Guide to the Spectroscopic Data of Isopropyl Formate

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for isopropyl formate. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. The following sections detail the ¹H and ¹³C NMR data for this compound.

1.1. ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound shows three distinct signals corresponding to the different proton environments in the molecule.[1]

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| a (HCOO) | 8.02 | Singlet | 1H | N/A |

| b (CH) | 5.14 | Septet | 1H | 6.3 |

| c (CH₃) | 1.28 | Doublet | 6H | 6.3 |

1.2. ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound displays three signals, indicating three unique carbon environments.[2] Due to the molecule's symmetry, the two methyl carbons are equivalent.[2]

| Signal Assignment | Chemical Shift (δ) ppm |

| C=O | 161.1 |

| CH | 65.9 |

| CH₃ | 22.0 |

1.3. Experimental Protocol for NMR Spectroscopy

A detailed methodology for acquiring NMR spectra is crucial for reproducibility.

Sample Preparation:

-

A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃).[1][2] The use of a deuterated solvent prevents the solvent's proton signals from interfering with the sample's signals.[1]

-

A small quantity of tetramethylsilane (TMS) is added as an internal standard.[1][2] TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.[1][2]

Data Acquisition:

-

The prepared sample is placed in an NMR tube and inserted into the NMR spectrometer.

-

For ¹H NMR, the spectrum is acquired on a 300 MHz or higher field instrument.

-

For ¹³C NMR, spectra can be acquired on instruments operating at 75 MHz or higher.[3]

-

The spectra are recorded at ambient temperature.[3]

-

Data processing involves Fourier transformation of the raw data, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

2.1. IR Spectroscopic Data

The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 2985 | C-H (sp³) stretch | Strong |

| 1725 | C=O (ester) stretch | Strong |

| 1180 | C-O stretch | Strong |

2.2. Experimental Protocol for IR Spectroscopy

The following protocol is for obtaining an IR spectrum of a liquid sample like this compound.

Sample Preparation:

-

As a pure liquid ("neat"), a drop of this compound is placed between two salt plates, typically made of sodium chloride (NaCl) or potassium bromide (KBr).[4][5][6][7] These materials are transparent to infrared radiation.[6][7]

-

The plates are pressed together to form a thin liquid film.[5][7]

Data Acquisition:

-

A background spectrum of the empty salt plates is recorded first.[8] This allows for the subtraction of any atmospheric or instrumental interferences.[8]

-

The "sandwiched" salt plates containing the sample are then placed in the sample holder of an FTIR spectrometer.[5][8]

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[4]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z), providing information about the molecular weight and fragmentation pattern.

3.1. Mass Spectrometry Data

Electron Ionization (EI) at 70 eV is a common method for the mass spectrometric analysis of volatile compounds like this compound.[9][10] The molecular ion peak ([M]⁺) is observed at an m/z of 88, corresponding to the molecular weight of this compound (C₄H₈O₂).[11][12] The base peak, which is the most intense peak in the spectrum, appears at m/z 45.[11]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 88 | Low | [C₄H₈O₂]⁺ (Molecular Ion) |

| 73 | 20 | [M - CH₃]⁺ |

| 59 | 5 | [OCH(CH₃)₂]⁺ |

| 45 | 100 | [HCOO]⁺ |

| 43 | 40 | [C₃H₇]⁺ |

| 42 | 48 | [C₃H₆]⁺ |

| 41 | 30 | [C₃H₅]⁺ |

| 29 | 10 | [CHO]⁺ |

| 27 | 21 | [C₂H₃]⁺ |

3.2. Experimental Protocol for Mass Spectrometry

The general procedure for obtaining an EI mass spectrum is as follows:

Sample Introduction and Ionization:

-

A small amount of the volatile liquid sample is introduced into the high-vacuum source of the mass spectrometer.[9][13]

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[10][14] This causes the molecules to ionize, forming a molecular ion and various fragment ions.[10][13]

Mass Analysis and Detection:

-

The positively charged ions are accelerated into a mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

3.3. Fragmentation Pathway

The fragmentation of the this compound molecular ion in an EI mass spectrometer can be visualized as a logical pathway.

Caption: Fragmentation pathway of this compound in EI-MS.

References

- 1. low/high resolution 1H proton nmr spectrum of 1-methylethyl methanoate C4H8O2 HCOOCH(CH3)2 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 this compound 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 13C nmr spectrum of 1-methylethyl methanoate C4H8O2 HCOOCH(CH3)2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of this compound C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. rsc.org [rsc.org]

- 4. homework.study.com [homework.study.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 7. How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases - Kintek Solution [kindle-tech.com]

- 8. youtube.com [youtube.com]

- 9. bitesizebio.com [bitesizebio.com]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. mass spectrum of 1-methylethyl methanoate C4H8O2 HCOOCH(CH3)2 fragmentation pattern of m/z m/e ions for analysis and identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Formic acid, 1-methylethyl ester [webbook.nist.gov]

- 13. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

1H NMR spectrum analysis of isopropyl formate

An In-depth Technical Guide to the 1H NMR Spectrum Analysis of Isopropyl Formate

For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. This guide provides a detailed analysis of the 1H NMR spectrum of this compound, a common organic ester. The document outlines the interpretation of its spectral data, provides a comprehensive experimental protocol for data acquisition, and visualizes the key structural relationships.

The 1H NMR spectrum of this compound is characterized by three distinct signals, each corresponding to a unique proton environment in the molecule. The chemical shifts (δ), splitting patterns (multiplicity), coupling constants (J), and integration values are summarized in the table below.

Table 1: 1H NMR Spectral Data for this compound

| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration | Coupling Constant (J) in Hz |

| a (Formyl Proton, -OCHO) | ~8.02 | Singlet (s) | 1H | N/A |

| b (Methine Proton, -CH (CH₃)₂) | ~5.14 | Septet (sept) | 1H | ~6.3 |

| c (Methyl Protons, -CH(CH₃ )₂) | ~1.28 | Doublet (d) | 6H | ~6.3 |

The formate proton (a) appears as a singlet at approximately 8.02 ppm because it has no adjacent protons to couple with.[1][2] The methine proton (b) of the isopropyl group resonates as a septet around 5.14 ppm, a result of being coupled to the six equivalent protons of the two methyl groups (n+1=7).[1][2] Conversely, the six equivalent methyl protons (c) appear as a doublet at about 1.28 ppm due to coupling with the single methine proton (n+1=2).[1][2] The integration ratio of 1:1:6 for signals a, b, and c, respectively, confirms the proton count for each unique environment in the this compound molecule.[1][2]

Experimental Protocol for 1H NMR Spectroscopy

The following protocol outlines the methodology for acquiring a high-resolution 1H NMR spectrum of this compound.

2.1. Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that may complicate spectral analysis.

-

Solvent Selection: Use a deuterated solvent to avoid large solvent signals in the spectrum. Deuterated chloroform (CDCl₃) is a common and suitable choice for this compound.[2]

-

Concentration: Prepare the sample by dissolving approximately 5-25 mg of this compound in 0.6-0.7 mL of the deuterated solvent.[1] For a liquid sample like this compound, a concentration of around 1-5% (v/v) is typically sufficient.

-

NMR Tube: Use a clean, dry, and unscratched 5 mm NMR tube.[3][4]

-

Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution directly into the NMR tube through a Pasteur pipette with a small cotton or glass wool plug.[1][3]

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0 ppm.[2] Modern NMR instruments can often reference the spectrum to the residual solvent peak.

2.2. NMR Instrument Parameters

The following are typical acquisition parameters for a 1H NMR experiment on a 400 MHz or 500 MHz spectrometer:

-

Spectrometer Frequency: 400 or 500 MHz

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg' on Bruker instruments).

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

Spectral Width: A spectral width of 10-12 ppm is appropriate.

-

Temperature: Standard ambient probe temperature (e.g., 298 K).

2.3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: A baseline correction is applied to ensure a flat baseline.

-

Referencing: The chemical shift axis is referenced to the TMS signal at 0 ppm or the residual solvent peak.

-

Integration: The relative areas of the signals are determined through integration.

Visualization of Molecular Structure and Spin-Spin Coupling

The following diagrams illustrate the structure of this compound and the spin-spin coupling interactions that give rise to the observed splitting patterns in the 1H NMR spectrum.

Caption: Molecular structure of this compound with protons in unique chemical environments labeled (a, b, c).

Caption: Diagram illustrating the spin-spin coupling interaction between the methine proton (b) and the methyl protons (c).

References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]

- 2. low/high resolution 1H proton nmr spectrum of 1-methylethyl methanoate C4H8O2 HCOOCH(CH3)2 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 this compound 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. sites.bu.edu [sites.bu.edu]

- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

In-depth Technical Guide to the 13C NMR Spectral Data of Isopropyl Formate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for isopropyl formate. It includes tabulated chemical shifts, a detailed experimental protocol for data acquisition, and a visual representation of the molecule's structure with signal assignments to facilitate structural elucidation and characterization.

13C NMR Spectral Data

The 13C NMR spectrum of this compound (C₄H₈O₂) displays three distinct signals, corresponding to the three unique carbon environments within the molecule. The two methyl groups of the isopropyl moiety are chemically equivalent due to molecular symmetry and therefore resonate at the same chemical shift.

The spectral data, acquired in deuterated chloroform (CDCl₃) and referenced to tetramethylsilane (TMS), is summarized in the table below.

| Carbon Atom | Chemical Shift (δ) in ppm | Multiplicity |

| Carbonyl Carbon (-O-C =O) | 160.89 | Singlet |

| Methine Carbon (-C H(CH₃)₂) | 66.86 | Singlet |

| Methyl Carbons (-CH(C H₃)₂) | 21.89 | Singlet |

Experimental Protocol

The following section outlines a standard protocol for the acquisition of a 13C NMR spectrum of a liquid sample such as this compound.

2.1 Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurity signals in the spectrum.

-

Solvent Selection: Use a deuterated solvent that effectively dissolves the sample. Deuterated chloroform (CDCl₃) is a common and suitable choice for non-polar to moderately polar organic molecules like this compound.

-

Concentration: For a standard 5 mm NMR tube, prepare a solution by dissolving approximately 20-50 mg of this compound in 0.6-0.7 mL of the deuterated solvent.[1] Higher concentrations are generally preferred for 13C NMR due to the low natural abundance of the ¹³C isotope.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard for chemical shifts (δ = 0.0 ppm).

-

Filtration: To ensure a homogeneous solution and prevent line broadening, filter the sample solution through a pipette containing a small plug of glass wool directly into a clean, dry NMR tube.

-

Homogenization: Gently agitate the NMR tube to ensure the solution is thoroughly mixed.

2.2 NMR Spectrometer Parameters

The following are typical acquisition parameters for a 13C NMR experiment on a 400 MHz spectrometer. These may be adjusted based on the specific instrument and experimental goals.

-

Nucleus: ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used to simplify the spectrum to singlets for each unique carbon.

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Spectral Width: 0 - 220 ppm

-

Number of Scans: 128 or more scans are typically acquired and averaged to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 2 seconds is a common starting point. For quantitative analysis, a longer delay (5-10 times the longest T₁ relaxation time) is necessary to ensure full relaxation of all carbon nuclei.

-

Acquisition Time (aq): 1-2 seconds.

2.3 Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm.

-

Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.

Signal Assignment and Visualization

The following diagram illustrates the chemical structure of this compound with each unique carbon atom annotated with its corresponding 13C NMR chemical shift.

References

An In-depth Technical Guide to the FT-IR Spectrum of Isopropyl Formate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of isopropyl formate. This compound, a key solvent and flavoring agent, possesses characteristic vibrational modes that are readily identifiable through FT-IR spectroscopy. This document outlines the theoretical basis for its spectral features, presents a comprehensive table of vibrational frequencies and their assignments, details a standard experimental protocol for spectral acquisition, and illustrates the analytical workflow. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development for the identification and characterization of this compound.

Introduction to the FT-IR Spectroscopy of Esters

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. The method is based on the absorption of infrared radiation by a molecule, which excites vibrations of its chemical bonds. For esters like this compound (C₄H₈O₂), FT-IR is particularly useful for identifying the characteristic carbonyl (C=O) and carbon-oxygen (C-O) stretching vibrations.

This compound, being a simple aliphatic ester, exhibits a spectrum with distinct peaks corresponding to the vibrations of its constituent functional groups, including the formate C-H, the isopropyl C-H, the carbonyl C=O, and the ester C-O bonds. The precise position, intensity, and shape of these absorption bands provide a unique spectral fingerprint for the molecule. A common feature for saturated esters is the presence of three strong absorption bands, often referred to as the "Rule of Three," corresponding to the C=O stretch and two C-O stretches.[1]

FT-IR Spectrum of this compound: Data and Interpretation

The FT-IR spectrum of this compound is characterized by several key absorption bands. The data presented below has been compiled from the National Institute of Standards and Technology (NIST) spectral database and interpreted based on established group frequency correlations.

Quantitative Data Summary

The following table summarizes the major vibrational frequencies observed in the FT-IR spectrum of this compound, along with their corresponding assignments and qualitative intensities.

| Peak Position (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~2985 | Strong | C-H stretch | Asymmetric stretching of methyl (CH₃) groups |

| ~2940 | Medium | C-H stretch | Methine (CH) stretching of the isopropyl group |

| ~2880 | Medium | C-H stretch | Symmetric stretching of methyl (CH₃) groups |

| ~1725 | Very Strong | C=O stretch | Carbonyl stretching of the ester group |

| ~1470 | Medium | C-H bend | Asymmetric bending (scissoring) of methyl (CH₃) groups |

| ~1385 & ~1375 | Medium | C-H bend | Gem-dimethyl isopropyl group splitting (umbrella mode) |

| ~1180 | Very Strong | C-O stretch | Asymmetric stretching of the O-C-C bond |

| ~1110 | Strong | C-O stretch | Stretching of the C-O-C ester linkage |

Note: Peak positions are approximate and can vary slightly depending on the experimental conditions, such as the sample phase (liquid, gas, or solution) and the solvent used.

Detailed Spectral Analysis

-

C-H Stretching Region (3000-2850 cm⁻¹): The region just below 3000 cm⁻¹ is characteristic of C-H stretching vibrations in alkanes. For this compound, strong absorptions are observed around 2985 cm⁻¹, with medium bands at approximately 2940 cm⁻¹ and 2880 cm⁻¹. These correspond to the asymmetric and symmetric stretching of the methyl (CH₃) groups and the stretching of the methine (CH) group in the isopropyl moiety, respectively.

-

Carbonyl (C=O) Stretching Region (~1725 cm⁻¹): The most prominent and easily identifiable peak in the spectrum of this compound is the very strong absorption band around 1725 cm⁻¹. This peak is characteristic of the C=O stretching vibration in saturated aliphatic esters.[2][3] Its high intensity is due to the large change in dipole moment associated with this vibration.

-

Fingerprint Region (1500-1000 cm⁻¹): This region contains a wealth of information from various bending and stretching vibrations.

-

C-H Bending: Around 1470 cm⁻¹, a medium-intensity peak arises from the asymmetric bending of the C-H bonds in the methyl groups. A characteristic doublet is observed around 1385 cm⁻¹ and 1375 cm⁻¹, which is indicative of the gem-dimethyl structure of the isopropyl group.

-

C-O Stretching: As predicted by the "Rule of Three" for esters, two strong C-O stretching bands are prominent.[1] A very strong band is typically observed around 1180 cm⁻¹, which is attributed to the asymmetric stretching of the O-C-C single bond of the isopropyl group attached to the ester oxygen. Another strong band appears around 1110 cm⁻¹, corresponding to the stretching of the C-O-C ester linkage.[2][3]

-

Experimental Protocol for FT-IR Analysis of this compound

This section details a standard operating procedure for acquiring a high-quality FT-IR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Instrumentation and Materials

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal)

-

This compound (liquid sample)

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

-

Verify that the ATR accessory is correctly installed in the sample compartment.

-

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol or ethanol. Allow the solvent to evaporate completely.

-

Acquire a background spectrum. This measurement accounts for the absorbance of the ambient atmosphere (CO₂ and H₂O vapor) and the ATR crystal itself, and will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of this compound directly onto the center of the clean, dry ATR crystal, ensuring the crystal surface is fully covered.

-

Initiate the sample scan. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Perform any necessary baseline corrections and peak picking to identify the exact wavenumbers of the absorption maxima.

-

Compare the obtained spectrum with a reference spectrum of this compound for positive identification.

-

Analyze the positions and relative intensities of the characteristic peaks to confirm the presence of the ester functional group and the isopropyl moiety.

-

-

Cleaning:

-

After the measurement, thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample, preventing cross-contamination.

-

Visualizing the FT-IR Analysis Workflow

The following diagrams illustrate the logical flow of the FT-IR analysis process and the key vibrational modes of this compound.

Caption: Workflow for FT-IR analysis of this compound.

Caption: Key vibrational modes of this compound.

Conclusion

The FT-IR spectrum of this compound provides a distinct and reliable fingerprint for its identification and characterization. The key spectral features, including the strong C=O stretch around 1725 cm⁻¹ and the prominent C-O stretching bands in the fingerprint region, are definitive indicators of the ester functional group. The C-H stretching and bending vibrations further confirm the presence of the isopropyl aliphatic moiety. By following the detailed experimental protocol and understanding the assignment of the principal vibrational modes, researchers and professionals can confidently utilize FT-IR spectroscopy for the analysis of this compound in various applications, including quality control, reaction monitoring, and formulation development.

References

Isopropyl Formate: A Comprehensive Technical Guide to its Physical Constants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical constants of isopropyl formate, specifically its boiling point and density. The information is presented in a clear and structured format to support research and development activities. This document includes tabulated data, detailed experimental protocols for the determination of these properties, and a workflow diagram illustrating the logical steps of the experimental process.

Core Physical Constants of this compound

This compound, also known as formic acid isopropyl ester, is a colorless liquid with a characteristic pleasant odor.[1] Accurate knowledge of its physical properties is essential for its application in various scientific and industrial fields.

Data Summary

The boiling point and density of this compound are summarized in the table below. These values are compiled from various reputable sources and represent the experimentally determined physical constants under standard conditions.

| Physical Constant | Value | Conditions |

| Boiling Point | 68 °C | at 760 mmHg (lit.)[2] |

| 68.2 °C | at 760 mmHg[1][3][4] | |

| 67.00 to 70.00 °C | at 760.00 mm Hg[5][6] | |

| Density | 0.88 g/cm³ | Not specified |

| 0.8728 g/cm³ | at 20 °C[1][3] | |

| 0.884 g/mL | at 25 °C (lit.)[2] |

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the boiling point and density of a liquid substance like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] This can be determined through several methods, including the capillary method and simple distillation.

1. Capillary Method (Micro Method)

This method is suitable when only a small amount of the liquid is available.

-

Apparatus: Capillary tubes (one end sealed), a small test tube, a thermometer, a heating apparatus (e.g., oil bath or melting point apparatus), and a rubber band or wire to attach the test tube to the thermometer.

-

Procedure:

-

A few drops of the liquid sample are placed into the small test tube.

-

A capillary tube, with its open end downwards, is placed inside the test tube containing the liquid.

-

The test tube is attached to a thermometer.

-

The entire assembly is heated in a controlled manner.

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon further heating, the liquid will start to boil, and a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[8]

-

2. Simple Distillation Method

This method is used when a larger volume of the liquid is available and also serves to purify the liquid.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, and a heating mantle.

-

Procedure:

-

The liquid sample (at least 5 mL) is placed in the distillation flask along with boiling chips to ensure smooth boiling.[7]

-

The apparatus is assembled for simple distillation, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The liquid is heated to its boiling point.

-

As the liquid boils, the vapor rises, passes into the condenser, is cooled, and condenses back into a liquid, which is collected in the receiving flask.

-

The boiling point is the constant temperature recorded on the thermometer during the distillation process.[9]

-

Determination of Density

Density is the mass of a substance per unit volume. The determination of the density of a liquid involves measuring the mass of a precisely known volume of that liquid.

-

Apparatus: A volumetric flask or a pycnometer (density bottle) for accurate volume measurement, and an analytical balance for precise mass measurement. A graduated cylinder can also be used for less precise measurements.

-

Procedure:

-